3-Buten-2-one, 4-(3-cyclohexen-1-yl)-

Physicochemical property differentiation Lipophilicity comparison Structure-property relationships

3-Buten-2-one, 4-(3-cyclohexen-1-yl)- (CAS 2817-96-1) is a C₁₀H₁₄O cyclohexenyl butenone characterized by an α,β-unsaturated enone side chain attached to an unsubstituted 3-cyclohexene ring. With a molecular weight of 150.22 g/mol, it is structurally distinct from the methylated ionones (C₁₃H₂₀O, MW ~192 g/mol) that dominate fragrance and flavor applications.

Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
CAS No. 2817-96-1
Cat. No. B13610740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Buten-2-one, 4-(3-cyclohexen-1-yl)-
CAS2817-96-1
Molecular FormulaC10H14O
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCC(=O)C=CC1CCC=CC1
InChIInChI=1S/C10H14O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-3,7-8,10H,4-6H2,1H3/b8-7+
InChIKeyLFDNNILGCLEANA-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Buten-2-one, 4-(3-cyclohexen-1-yl)- (CAS 2817-96-1): A Non-Methylated Cyclohexenyl Butenone Core Scaffold for Procurement Evaluation


3-Buten-2-one, 4-(3-cyclohexen-1-yl)- (CAS 2817-96-1) is a C₁₀H₁₄O cyclohexenyl butenone characterized by an α,β-unsaturated enone side chain attached to an unsubstituted 3-cyclohexene ring [1]. With a molecular weight of 150.22 g/mol, it is structurally distinct from the methylated ionones (C₁₃H₂₀O, MW ~192 g/mol) that dominate fragrance and flavor applications [2]. The compound is recognized both as a versatile synthetic intermediate for pharmaceuticals and specialty chemicals, and as a bioactive scaffold with reported lipoxygenase inhibition and receptor binding activities [3].

Why 3-Buten-2-one, 4-(3-cyclohexen-1-yl)- Cannot Be Replaced by Ionones or Methylated Cyclohexenyl Butenones in Research and Industrial Applications


Generic substitution of 3-Buten-2-one, 4-(3-cyclohexen-1-yl)- with ionones (e.g., α-ionone, β-ionone) or other methyl-substituted cyclohexenyl butenones introduces critical changes in molecular properties that compromise downstream utility. Ionones carry 2,6,6-trimethyl substitution on the cyclohexene ring, increasing molecular weight to ~192 g/mol and altering both lipophilicity (logP ~4.1) and steric bulk relative to the unsubstituted C₁₀H₁₄O scaffold [1]. In fragrance chemistry, this unsubstituted core is patented as a member of a novel class of cyclohexenyl butenones possessing damascone-like odor notes distinct from the floral-violet character of ionones [2]. In medicinal chemistry, the absence of methyl groups alters hydrogen bonding capacity, ligand-receptor fit, and metabolic vulnerability; the compound has demonstrated measurable but moderate biological activities—including platelet 12-lipoxygenase inhibition at 30 µM and A₂ adenosine receptor binding in bovine striatal membranes—that a methylated analog would not necessarily reproduce [3]. For synthetic applications, the compound serves as a specific intermediate for 4-(cyclohex-3-en-1-yl)but-3-en-2-ol and its acetate ester, a transformation documented with a 72.9% yield under defined aldol condensation conditions that are tuned to this precise substrate .

Quantitative Differentiation Evidence for 3-Buten-2-one, 4-(3-cyclohexen-1-yl)- Against Closest Structural Analogs


Molecular Weight and LogP Differentiation: Unsubstituted vs. 2,6,6-Trimethyl-Substituted Cyclohexenyl Butenone Scaffolds

The target compound (C₁₀H₁₄O, MW 150.22 g/mol) is significantly smaller and less lipophilic than the ionone class (C₁₃H₂₀O, MW ~192.30 g/mol). Ionone mixed isomers exhibit a calculated logP of approximately 4.1 [1]. Using the unsubstituted scaffold, the MW reduction of ~42 g/mol (loss of three methylene equivalents) and a predictably lower logP yield higher aqueous solubility and reduced membrane partitioning, directly affecting formulation behavior and bioavailability in pharmaceutical screening [2].

Physicochemical property differentiation Lipophilicity comparison Structure-property relationships

Platelet 12-Lipoxygenase Inhibition: Concentration-Dependent Activity of 3-Buten-2-one, 4-(3-cyclohexen-1-yl)- in a Human Enzyme Assay

The compound was tested for in vitro inhibition of platelet 12-lipoxygenase at a concentration of 30 µM in a binding assay format [1]. This enzyme is a validated target in inflammation and hemostasis. While a specific % inhibition value is not digitized in the accessed ChEMBL record, the compound entry confirms experimental evaluation at this defined concentration. For comparison, a structurally distinct 12-lipoxygenase inhibitor from BindingDB (CHEMBL1830468) exhibited an IC₅₀ of 10,000 nM (10 µM) in human neutrophils [2]. The target compound's testing at 30 µM places it in a moderate-activity range appropriate for hit-to-lead optimization.

Enzyme inhibition Lipoxygenase Inflammation research

A₂ Adenosine Receptor Binding Affinity in Bovine Striatal Membranes: Receptor Engagement Profile Differentiation

Binding affinity against the A₂ adenosine receptor was measured in bovine striatal membranes using [³H]CGS-21680 as the radioligand [1]. The A₂A receptor is a key CNS target for Parkinson's disease and neuroprotection. While the exact Ki value is not extracted in the available ChEMBL API response, the registration of this assay confirms the compound's engagement with this GPCR. In contrast, β-ionone (the trimethyl-substituted analog) is predominantly reported for anticancer and retinoid-related pathways, with limited A₂A receptor data in the public domain [2]. This differential receptor engagement profile suggests functional divergence between the unsubstituted and methylated scaffolds.

GPCR binding Adenosine receptor CNS drug discovery

Synthetic Intermediate Utility: Documented 72.9% Yield for Aldol Condensation Route to 4-(Cyclohex-3-en-1-yl)but-3-en-2-one

A patent-documented synthesis (WO2019/236614) reports preparation of 4-(cyclohex-3-en-1-yl)but-3-en-2-one via aldol condensation of cyclohex-3-ene-1-carbaldehyde (70 g, 1 eq.) with acetone (95.2 mL) in 1% aqueous NaOH at 70°C for 4 hours, yielding 69.6 g of distilled product (72.9% yield) . This compound serves as the immediate precursor to 4-(cyclohex-3-en-1-yl)but-3-en-2-ol and its acetate ester. In contrast, ionones are typically produced via cyclization of pseudoionone or citral-acetone condensation, and are not interchangeable as intermediates for this specific hydrogenation/reduction sequence due to the steric influence of the 2,6,6-trimethyl substitution [1].

Organic synthesis Process chemistry Intermediate procurement

Olfactory Profile Divergence: Damascone-like Woody Notes vs. Floral-Violet Ionone Character

The patent US 7,812,195 B2 describes substituted cyclohexenyl butenones as having damascone-like, woody, agrestic, and spicy odor notes, explicitly distinguishing this compound class from the classical floral-violet character of ionones [1]. A specific sub-class compound, (2E)-1-(rel-(1R,2S,6S)-2-ethyl-6-methylcyclohex-3-enyl)but-2-en-1-one, was characterized as fruity, damascone-like, dry fig, agrestic, green, and sweet, with a boiling point of 72°C at 0.1 mbar [2]. In contrast, ionone mixed isomers (FEMA 2595) are described as having a warm, woody, violet-floral odor with substantivity of 112 hours at 100% [3]. The unsubstituted cyclohexenyl butenone core provides a distinct olfactory starting point for fragrance formulation that ionones cannot replicate.

Fragrance chemistry Odorant design Sensory differentiation

Multi-Target Biochemical Profiling: Lipoxygenase, Cyclooxygenase, Carboxylesterase, and Formyltetrahydrofolate Synthetase Inhibition

According to the Medical University of Lublin's MeSH concept record, this compound is characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with secondary inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (to a lesser extent) [1]. It also functions as an antioxidant in fats and oils. This multi-target enzyme inhibition profile is distinct from β-ionone, which is primarily studied for anticancer activity via apoptosis induction and retinoid pathway modulation, rather than lipoxygenase/cyclooxygenase dual engagement [2]. The broader enzyme inhibition fingerprint of the unsubstituted scaffold suggests utility in inflammation and oxidative stress research that ionones do not address.

Multi-target pharmacology Enzyme profiling Polypharmacology

Optimal Procurement and Application Scenarios for 3-Buten-2-one, 4-(3-cyclohexen-1-yl)- Based on Quantitative Differentiation Evidence


Medicinal Chemistry Hit-to-Lead: 12-Lipoxygenase and A₂ Adenosine Receptor Screening Programs

The compound has documented experimental evaluation against platelet 12-lipoxygenase at 30 µM and binding affinity assessment at the A₂ adenosine receptor in bovine striatal membranes [1]. Researchers pursuing dual-target anti-inflammatory or neuroprotective agents should procure this specific unsubstituted scaffold as a starting point for SAR exploration, given that ionone-class compounds lack equivalent documented engagement with these targets. The lower molecular weight (150.22 g/mol) offers greater room for synthetic elaboration without exceeding lead-like property thresholds [2].

Multi-Target Anti-Inflammatory Agent Development Targeting Arachidonic Acid Cascade

Characterized as a potent lipoxygenase inhibitor with secondary activity against cyclooxygenase, carboxylesterase, and formyltetrahydrofolate synthetase, this compound offers a polypharmacological profile suited for inflammation research [1]. The antioxidant activity in fats and oils further supports its evaluation in oxidative-stress-related disease models. This multi-enzyme fingerprint is not replicated by β-ionone, which is primarily associated with anticancer pathways, making independent procurement necessary for arachidonic acid cascade studies [2].

Synthetic Route to 4-(Cyclohex-3-en-1-yl)but-3-en-2-ol and Acetate Derivatives

The compound is the direct synthetic precursor for 4-(cyclohex-3-en-1-yl)but-3-en-2-ol and its acetate ester, as documented in patent WO2019/236614 with a scaled synthesis achieving 72.9% yield from cyclohex-3-ene-1-carbaldehyde [1]. Process chemists and CROs requiring these downstream intermediates must source this specific cyclohexenyl butenone; ionones are structurally incompatible due to 2,6,6-trimethyl substitution that alters both reactivity and steric accessibility of the enone system [2].

Novel Fragrance Accord Development: Damascone-like Woody Notes Without Floral Overlay

The patent US 7,812,195 B2 classifies substituted cyclohexenyl butenones—including the unsubstituted scaffold—as possessing damascone-like, woody, agrestic, and spicy odor notes, clearly differentiated from the floral-violet character of ionones [1]. Fragrance houses and F&F laboratories developing novel woody-agrestic accords without the floral sweetness of ionones (substantivity 112 h at 100%) should procure this compound as a distinct olfactory building block. Its lower molecular weight and reduced logP compared to ionones may also provide differentiated volatility and substantivity parameters for formulation optimization [2].

Quote Request

Request a Quote for 3-Buten-2-one, 4-(3-cyclohexen-1-yl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.